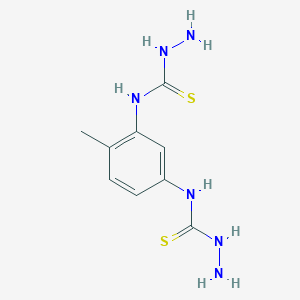
N,N'-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of hydrazine and carbothioamide groups attached to a methyl-substituted phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound inhibits the activity of certain tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Shares the hydrazine and carbothioamide functional groups but lacks the phenylene ring.
1,1’-[1,4-Phenylenebis(methylene)]dihydrazine: Contains a similar phenylene ring but with different substituents.
Hydrazine, 1-methyl-1-phenyl-: Similar structure but with a different substitution pattern on the phenylene ring .
These comparisons highlight the unique structural features and reactivity of N,N’-(4-Methyl-1,3-phenylene)di(hydrazine-1-carbothioamide), making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93192-27-9 |
|---|---|
Molekularformel |
C9H14N6S2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-amino-3-[3-(aminocarbamothioylamino)-4-methylphenyl]thiourea |
InChI |
InChI=1S/C9H14N6S2/c1-5-2-3-6(12-8(16)14-10)4-7(5)13-9(17)15-11/h2-4H,10-11H2,1H3,(H2,12,14,16)(H2,13,15,17) |
InChI-Schlüssel |
AHUYJQQJZFQMOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)NC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

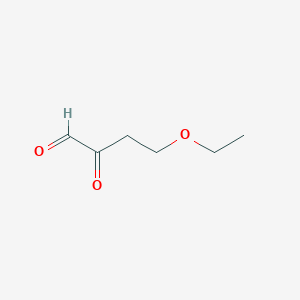
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
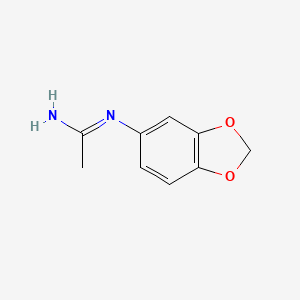
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
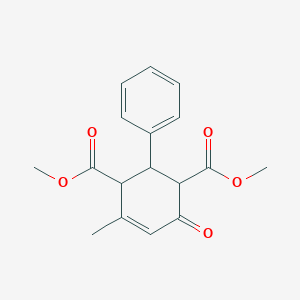
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
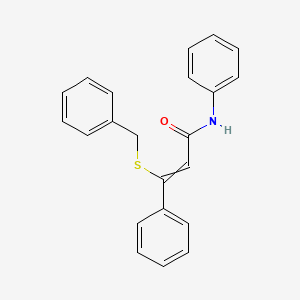
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)

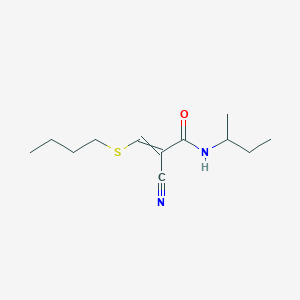
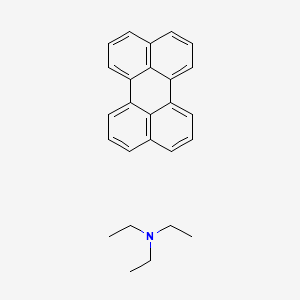
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
